4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-3-thienyl core, followed by the introduction of the sulfonyl group and the fluoro-methylphenyl moiety. The final step involves the coupling of the intermediate with benzenesulfonamide under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved selectivity and potency.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-({(3S,4R)-4-[(4-chloro-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide
- 4-[2-({(3S,4R)-4-[(4-bromo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide
- 4-[2-({(3S,4R)-4-[(4-iodo-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}amino)ethyl]benzenesulfonamide
Uniqueness
The uniqueness of 4-(2-{[(3S4R)-4-(4-FLUORO-3-METHYLBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE lies in its specific substitution pattern and stereochemistry. The presence of the fluoro group and the specific configuration of the tetrahydro-3-thienyl core contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[[(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O6S3/c1-13-10-16(6-7-17(13)20)30(25,26)19-12-29(23,24)11-18(19)22-9-8-14-2-4-15(5-3-14)31(21,27)28/h2-7,10,18-19,22H,8-9,11-12H2,1H3,(H2,21,27,28)/t18-,19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJADZRCLHIMHH-OALUTQOASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CC=C(C=C3)S(=O)(=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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